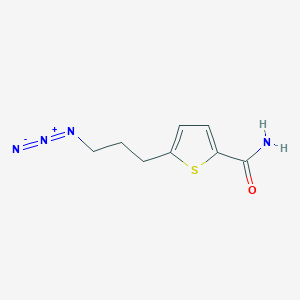
5-(3-Azidopropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Azidopropyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The azidopropyl group attached to the thiophene ring introduces unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-azidopropyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-azidopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Azidopropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 5-(3-Aminopropyl)thiophene-2-carboxamide.
Substitution: 1,2,3-Triazole derivatives.
Scientific Research Applications
5-(3-Azidopropyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 5-(3-azidopropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, thiophene derivatives have been shown to inhibit enzymes such as CTP synthetase, which is crucial for nucleotide biosynthesis. The azide group can also participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
Similar Compounds
5-(3-Aminopropyl)thiophene-2-carboxamide: Similar structure but with an amine group instead of an azide.
5-(3-Bromopropyl)thiophene-2-carboxamide: Contains a bromine atom, making it more reactive in substitution reactions.
5-(3-Hydroxypropyl)thiophene-2-carboxamide: Features a hydroxyl group, which can form hydrogen bonds and increase solubility.
Uniqueness
5-(3-Azidopropyl)thiophene-2-carboxamide is unique due to the presence of the azide group, which allows for versatile chemical modifications through click chemistry. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring bioorthogonal labeling .
Properties
CAS No. |
88962-02-1 |
|---|---|
Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-(3-azidopropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H10N4OS/c9-8(13)7-4-3-6(14-7)2-1-5-11-12-10/h3-4H,1-2,5H2,(H2,9,13) |
InChI Key |
GCMJTOFRLLUGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















